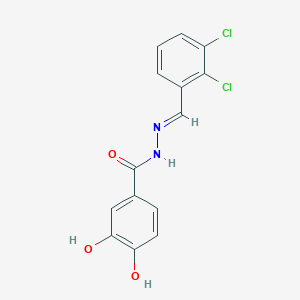![molecular formula C16H22N2O3 B323719 ethyl 2-ethyl-3-[(3-methylbenzoyl)hydrazono]butanoate](/img/structure/B323719.png)
ethyl 2-ethyl-3-[(3-methylbenzoyl)hydrazono]butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3Z)-2-ethyl-3-[(3-methylbenzoyl)hydrazinylidene]butanoate is a synthetic organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazinylidene group attached to a butanoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-ethyl-3-[(3-methylbenzoyl)hydrazono]butanoate typically involves the reaction of 3-methylbenzoyl hydrazine with ethyl 3-oxobutanoate. The reaction is carried out under reflux conditions in an ethanolic solution. The reaction mixture is heated to reflux for a specified period, usually around 2 hours, to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl (3Z)-2-ethyl-3-[(3-methylbenzoyl)hydrazinylidene]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in various substituted hydrazones.
科学的研究の応用
Ethyl (3Z)-2-ethyl-3-[(3-methylbenzoyl)hydrazinylidene]butanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s hydrazone group can interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of polymers and other materials due to its unique chemical properties.
作用機序
The mechanism of action of ethyl 2-ethyl-3-[(3-methylbenzoyl)hydrazono]butanoate involves its interaction with molecular targets through its hydrazone group. This group can form stable complexes with metal ions, which can influence various biochemical pathways. The compound may also act as a ligand, binding to specific receptors or enzymes and modulating their activity.
類似化合物との比較
Similar Compounds
Ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate: Similar structure with an indole ring instead of a benzoyl group.
Ethyl (3Z)-3-[(2,4-dinitrophenyl)hydrazinylidene]butanoate: Contains a dinitrophenyl group instead of a methylbenzoyl group.
Uniqueness
Ethyl (3Z)-2-ethyl-3-[(3-methylbenzoyl)hydrazinylidene]butanoate is unique due to its specific hydrazone structure and the presence of a methylbenzoyl group
特性
分子式 |
C16H22N2O3 |
|---|---|
分子量 |
290.36 g/mol |
IUPAC名 |
ethyl (3Z)-2-ethyl-3-[(3-methylbenzoyl)hydrazinylidene]butanoate |
InChI |
InChI=1S/C16H22N2O3/c1-5-14(16(20)21-6-2)12(4)17-18-15(19)13-9-7-8-11(3)10-13/h7-10,14H,5-6H2,1-4H3,(H,18,19)/b17-12- |
InChIキー |
XPNZNPZITSTAKW-ATVHPVEESA-N |
SMILES |
CCC(C(=NNC(=O)C1=CC(=CC=C1)C)C)C(=O)OCC |
異性体SMILES |
CCC(/C(=N\NC(=O)C1=CC=CC(=C1)C)/C)C(=O)OCC |
正規SMILES |
CCC(C(=NNC(=O)C1=CC=CC(=C1)C)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[({5-Nitro-2-furyl}methylene)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B323639.png)
![2-amino-5-[N-(3-hydroxy-2-naphthoyl)ethanehydrazonoyl]-4-methyl-3-thiophenecarboxamide](/img/structure/B323643.png)
![N-[(5-methyl-2-thienyl)methylene]-N-[4-(trifluoromethoxy)phenyl]amine](/img/structure/B323644.png)
![4-[(4-ethoxybenzylidene)amino]-N-(5-methyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B323647.png)
![3,4-dihydroxy-N'-[1-(4-methylphenyl)ethylidene]benzohydrazide](/img/structure/B323648.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-4-ethoxybenzohydrazide](/img/structure/B323650.png)


![2,4-dihydroxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B323653.png)


![(6E)-4-bromo-6-[(2-fluoro-5-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B323661.png)
